2-{(5E)-2,4-dioxo-5-[4-(propan-2-yloxy)benzylidene]-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide
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Overview
Description
The compound 2-{(5E)-2,4-dioxo-5-[4-(propan-2-yloxy)benzylidene]-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide is a synthetic organic molecule that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a thiazolidine ring, a benzylidene group, and an acetamide moiety. Its unique structural features make it a candidate for diverse applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(5E)-2,4-dioxo-5-[4-(propan-2-yloxy)benzylidene]-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Thiazolidine Ring: The initial step involves the condensation of a thioamide with an α-haloketone under basic conditions to form the thiazolidine ring.
Introduction of the Benzylidene Group: The thiazolidine intermediate is then reacted with 4-(propan-2-yloxy)benzaldehyde in the presence of a base to introduce the benzylidene group.
Acetamide Formation: Finally, the compound is acylated with 3-methylaniline to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{(5E)-2,4-dioxo-5-[4-(propan-2-yloxy)benzylidene]-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and acetamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidine derivatives.
Scientific Research Applications
2-{(5E)-2,4-dioxo-5-[4-(propan-2-yloxy)benzylidene]-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{(5E)-2,4-dioxo-5-[4-(propan-2-yloxy)benzylidene]-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key signaling pathways, leading to reduced inflammation or apoptosis of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-{(5E)-2,4-dioxo-5-[4-(methoxy)benzylidene]-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide
- 2-{(5E)-2,4-dioxo-5-[4-(ethoxy)benzylidene]-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide
Uniqueness
2-{(5E)-2,4-dioxo-5-[4-(propan-2-yloxy)benzylidene]-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide: is unique due to the presence of the propan-2-yloxy group, which may confer distinct physicochemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C22H22N2O4S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[(5E)-2,4-dioxo-5-[(4-propan-2-yloxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C22H22N2O4S/c1-14(2)28-18-9-7-16(8-10-18)12-19-21(26)24(22(27)29-19)13-20(25)23-17-6-4-5-15(3)11-17/h4-12,14H,13H2,1-3H3,(H,23,25)/b19-12+ |
InChI Key |
ZQNKEIUYYYAJFN-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)OC(C)C)/SC2=O |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)OC(C)C)SC2=O |
Origin of Product |
United States |
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